molecular formula C10H11NO3 B14225217 Glycine, N-[(4-methoxyphenyl)methylene]- CAS No. 515158-60-8

Glycine, N-[(4-methoxyphenyl)methylene]-

Cat. No.: B14225217
CAS No.: 515158-60-8
M. Wt: 193.20 g/mol
InChI Key: DAOPURAYSGTFKC-UHFFFAOYSA-N
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Description

Glycine, N-[(4-methoxyphenyl)methylene]- is an organic compound characterized by the presence of a glycine moiety linked to a 4-methoxyphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(4-methoxyphenyl)methylene]- typically involves the condensation of glycine with 4-methoxybenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like sodium hydroxide to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production methods for Glycine, N-[(4-methoxyphenyl)methylene]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-[(4-methoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[(4-hydroxyphenyl)methylene]-
  • Glycine, N-[(4-chlorophenyl)methylene]-
  • Glycine, N-[(4-nitrophenyl)methylene]-

Uniqueness

Glycine, N-[(4-methoxyphenyl)methylene]- is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

515158-60-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]acetic acid

InChI

InChI=1S/C10H11NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13)

InChI Key

DAOPURAYSGTFKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NCC(=O)O

Origin of Product

United States

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